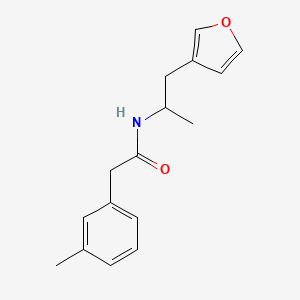

N-(1-(furan-3-yl)propan-2-yl)-2-(m-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-(furan-3-yl)propan-2-yl)-2-(m-tolyl)acetamide, also known as FTY720 or fingolimod, is a synthetic compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications. FTY720 was initially developed as an immunosuppressive agent, but recent studies have revealed its potential in treating various diseases, including multiple sclerosis, cancer, and Alzheimer's disease.

Scientific Research Applications

Heteroaromatic Decarboxylative Claisen Rearrangement Reactions

Research has explored the decarboxylative Claisen rearrangement reactions involving furan-2-ylmethyl and related compounds. These reactions yield 2,3-disubstituted heteroaromatic products, demonstrating the utility of such compounds in synthetic organic chemistry for creating complex aromatic structures (D. Craig et al., 2005).

Synthesis of Furan-2-ylacetamides

Another study reported a convenient synthesis method for 2-furan-2-ylacetamides from readily available precursors. This research underscores the importance of furan derivatives in synthesizing acetamide compounds, highlighting their versatility in chemical synthesis (B. Gabriele et al., 2006).

Acetamidofurans from Pyrolysis of Chitin

Investigations into the pyrolysis of N-acetylglucosamine have identified the formation of acetamidofurans, pointing to novel pathways for deriving useful compounds from biopolymers. This research contributes to understanding the chemical recycling of natural polymers into value-added chemicals (R. Franich et al., 1984).

Kinetic Resolution in Synthesis

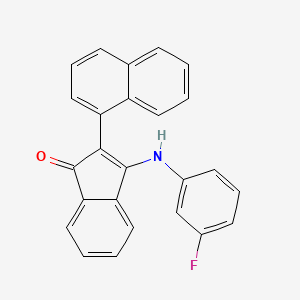

A specific study utilized the chiral indan derivative, synthesized through enzyme-catalyzed asymmetric hydrolysis, to create a melatonin receptor agonist. This demonstrates the application of "N-(1-(furan-3-yl)propan-2-yl)-2-(m-tolyl)acetamide" related compounds in medicinal chemistry for developing therapeutic agents (N. Tarui et al., 2002).

Renewable Amine and Alcohol Transformations

Research on the renewable amide 3-acetamido-5-acetylfuran explored its reactivity towards forming amino-substituted furans and alcohols. This study highlights the potential of furan derivatives in green chemistry and sustainable materials science (Yi Liu et al., 2017).

Mechanism of Action

Target of Action

The compound contains a furan ring, which is a common motif in many biologically active compounds. Furan derivatives have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Furan derivatives are often involved in various biochemical processes, including signal transduction, metabolic pathways, and cell cycle regulation .

properties

IUPAC Name |

N-[1-(furan-3-yl)propan-2-yl]-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-12-4-3-5-14(8-12)10-16(18)17-13(2)9-15-6-7-19-11-15/h3-8,11,13H,9-10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGGTLFQJRCDSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC(C)CC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(furan-3-yl)propan-2-yl)-2-(m-tolyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E)-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]amino]thiourea](/img/structure/B2942922.png)

![2-({[1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile](/img/structure/B2942924.png)

![2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2942929.png)

![2-Chloro-N-[3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propyl]acetamide](/img/structure/B2942934.png)

![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylpropanamide](/img/structure/B2942938.png)

![N-[2-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2942943.png)

![N-(6-methylpyridin-2-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2942944.png)